molecular formula C22H26ClN7O2 B11191088 N-(5-chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11191088
M. Wt: 455.9 g/mol
InChI Key: HMVYWIHIERUZEB-UHFFFAOYSA-N
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Description

N2-(5-Chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, methoxy, and piperazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(5-Chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2-(5-Chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(5-Chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H26ClN7O2

Molecular Weight

455.9 g/mol

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26ClN7O2/c1-31-17-6-4-16(5-7-17)30-11-9-29(10-12-30)14-20-26-21(24)28-22(27-20)25-18-13-15(23)3-8-19(18)32-2/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

HMVYWIHIERUZEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=C(C=CC(=C4)Cl)OC)N

Origin of Product

United States

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